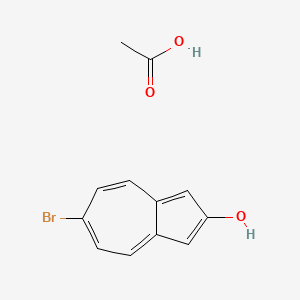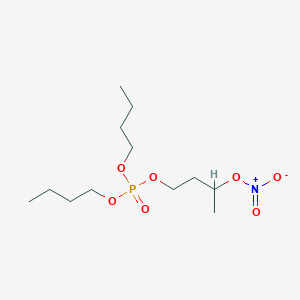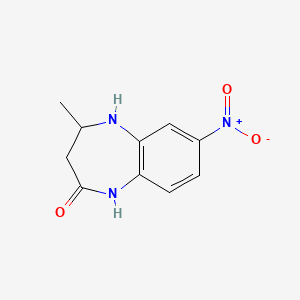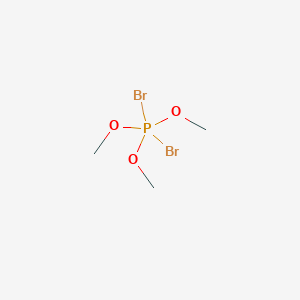![molecular formula C96H114O6 B14284478 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene CAS No. 120449-67-4](/img/structure/B14284478.png)
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with six ethynyl groups, each linked to a heptoxyphenyl moiety. Its intricate structure makes it a subject of interest in materials science, particularly in the development of liquid crystalline materials and organic semiconductors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hexakis[2-(4-heptoxyphenyl)ethyl]benzene.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors and liquid crystalline materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is primarily related to its ability to form stable, self-organizing structures. The ethynyl groups facilitate π-π stacking interactions, leading to the formation of columnar liquid crystalline phases. These phases are crucial for the compound’s application in organic electronics, where they enhance charge transport properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,5,6-Hexakis[2-(4-dodecylphenyl)ethynyl]benzene
- 1,2,3,4,5,6-Hexakis[2-(4-methoxyphenyl)ethynyl]benzene
- 1,2,3,4,5,6-Hexakis[2-(4-bromophenyl)ethynyl]benzene
Uniqueness
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is unique due to its specific heptoxyphenyl substituents, which impart distinct physical and chemical properties. These substituents enhance the compound’s solubility in organic solvents and its ability to form ordered structures, making it particularly suitable for applications in liquid crystalline materials and organic semiconductors.
Propiedades
Número CAS |
120449-67-4 |
|---|---|
Fórmula molecular |
C96H114O6 |
Peso molecular |
1363.9 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis[2-(4-heptoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C96H114O6/c1-7-13-19-25-31-73-97-85-55-37-79(38-56-85)49-67-91-92(68-50-80-39-57-86(58-40-80)98-74-32-26-20-14-8-2)94(70-52-82-43-61-88(62-44-82)100-76-34-28-22-16-10-4)96(72-54-84-47-65-90(66-48-84)102-78-36-30-24-18-12-6)95(71-53-83-45-63-89(64-46-83)101-77-35-29-23-17-11-5)93(91)69-51-81-41-59-87(60-42-81)99-75-33-27-21-15-9-3/h37-48,55-66H,7-36,73-78H2,1-6H3 |
Clave InChI |
URUUOVOQDIDTFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)OCCCCCCC)C#CC4=CC=C(C=C4)OCCCCCCC)C#CC5=CC=C(C=C5)OCCCCCCC)C#CC6=CC=C(C=C6)OCCCCCCC)C#CC7=CC=C(C=C7)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)






![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)



